molecular formula C12H12N2O3S B6368764 3-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% CAS No. 1261909-60-7

3-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95%

Cat. No. B6368764
CAS RN: 1261909-60-7
M. Wt: 264.30 g/mol
InChI Key: YUSSHRIODINEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% (3-HMP-95) is a chemical compound that is widely used in various scientific research applications. It is an organic compound with the molecular formula C10H11NO3S, and it is a white crystalline solid at room temperature. 3-HMP-95 has a variety of uses in the laboratory, including synthesis, chromatography, and other laboratory experiments. It is also used as a reagent in many biochemical and physiological studies.

Scientific Research Applications

3-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% is a versatile compound that is widely used in various scientific research applications. It is often used as a reagent in various biochemical and physiological studies, as it is known to have a variety of effects on various biological systems. It has also been used in chromatography experiments, as it is known to be a good stationary phase for HPLC and other types of chromatography. Additionally, it has been used as a reagent in the synthesis of various other compounds, as it is known to be a good catalyst in certain reactions.

Mechanism of Action

The exact mechanism of action of 3-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% is not fully understood. However, it is believed that the compound works by binding to certain receptors in the body, which then triggers a cascade of biochemical reactions. It is also thought to have an effect on the metabolism of certain substances, as well as on the expression of certain genes.
Biochemical and Physiological Effects
3-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% has been found to have a variety of effects on various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, as well as to affect the expression of certain genes. It has also been found to affect the metabolism of certain substances, such as glucose and fatty acids. Additionally, it has been found to have an effect on the activity of certain hormones, such as insulin and glucagon.

Advantages and Limitations for Lab Experiments

The use of 3-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is also easy to obtain and use. Additionally, it is a versatile compound that can be used in a variety of experiments. However, there are also some limitations to its use. It is not always easy to obtain a pure sample of the compound, and it is also not always easy to control the concentration of the compound in experiments.

Future Directions

There are several possible future directions for the use of 3-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% in scientific research. One possible direction is to further investigate its effects on various biochemical and physiological processes, such as its effects on gene expression and metabolism. Additionally, further research could be conducted on its potential applications in chromatography and other laboratory experiments. Finally, further research could be conducted on its potential uses in drug development, as it may be able to be used as a drug target in certain diseases.

Synthesis Methods

3-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 3-methylsulfonylaminophenol with pyridine in the presence of a base. This reaction yields a product called 3-hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, which is then purified by recrystallization. The final step involves the addition of aqueous sulfuric acid to the purified product, which yields a 95% pure sample of 3-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95%.

properties

IUPAC Name

N-[3-(3-hydroxypyridin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-18(16,17)14-10-5-2-4-9(8-10)12-11(15)6-3-7-13-12/h2-8,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSSHRIODINEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683197
Record name N-[3-(3-Hydroxypyridin-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261909-60-7
Record name N-[3-(3-Hydroxypyridin-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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